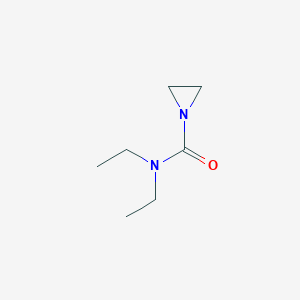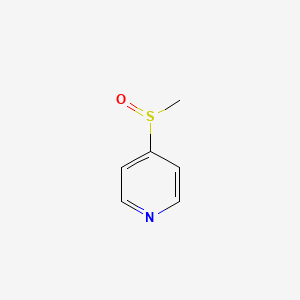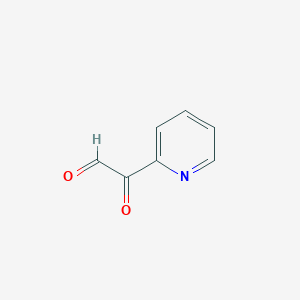
3-Pyridylmalononitrile
Overview
Description
3-Pyridylmalononitrile (3-PMN) is an important organic compound that has a variety of uses in the scientific community. It is a highly versatile compound that can be employed in a wide range of applications, from synthesis to drug development.
Scientific Research Applications
Zinc(II) Complexes and DNA Binding
3-Pyridine aldoxime, closely related to 3-pyridylmalononitrile, has been utilized in the synthesis of novel Zinc(II) complexes. These complexes have been analyzed for their structural properties and potential interactions with DNA, which could have implications in biochemical research (Konidaris et al., 2010).
Tricarbonylrhenium Complexes
Pyridyltriazole ligands, bearing a structural resemblance to this compound, have been synthesized for use in tricarbonylrhenium complexes. These compounds exhibit notable structural features and have implications in material science, particularly due to their electronic properties (Wolff et al., 2013).
Organocatalysis in Chemical Synthesis
Organocatalysts based on pyrrolidine-diaminomethylenemalononitrile, a derivative of this compound, have been developed for promoting asymmetric conjugate additions in carbonyl compounds. This has significant implications in the field of organic synthesis, particularly in creating high-yield, enantioselective reactions (Nakashima et al., 2014).
Nanoparticle Catalysis
The synthesis of highly substituted pyridines has been facilitated using calcium oxide nanoparticles in the presence of compounds like malononitrile. This method stands out for its efficiency, short reaction times, and minimal catalyst usage, contributing to advancements in green chemistry (Safaei-Ghomi et al., 2013).
Antibacterial and Antifungal Applications
Novel nicotinonitrile derivatives, synthesized from compounds like malononitrile, have shown promising antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents (Mohammed et al., 2021).
Pyrrole Derivatives Synthesis
The innovative synthesis of 3H-pyrroles using components like malononitrile offers a novel approach in the construction of nitrogen-containing compounds, which are valuable in pharmaceutical and chemical industries (Das et al., 2013).
properties
IUPAC Name |
2-pyridin-3-ylpropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-8(5-10)7-2-1-3-11-6-7/h1-3,6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPSPNGRDIPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556455 | |
| Record name | (Pyridin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25230-06-2 | |
| Record name | (Pyridin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















